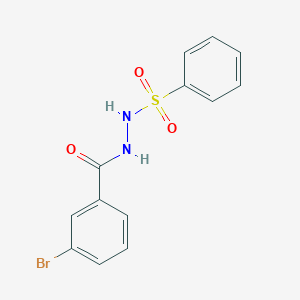
N'-(benzenesulfonyl)-3-bromobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-bromobenzoyl)benzenesulfonohydrazide is a chemical compound with the molecular formula C13H11BrN2O3S and a molecular weight of 355.20704 g/mol . This compound is characterized by the presence of a bromobenzoyl group and a benzenesulfonohydrazide moiety, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-bromobenzoyl)benzenesulfonohydrazide typically involves the reaction of 3-bromobenzoyl chloride with benzenesulfonohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-(3-bromobenzoyl)benzenesulfonohydrazide may involve larger-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-bromobenzoyl)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
N’-(3-bromobenzoyl)benzenesulfonohydrazide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-(3-bromobenzoyl)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can participate in various binding interactions, while the sulfonohydrazide moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N’-(3-chlorobenzoyl)benzenesulfonohydrazide
- N’-(3-fluorobenzoyl)benzenesulfonohydrazide
- N’-(3-methylbenzoyl)benzenesulfonohydrazide
Uniqueness
N’-(3-bromobenzoyl)benzenesulfonohydrazide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for certain applications .
Propiedades
Fórmula molecular |
C13H11BrN2O3S |
|---|---|
Peso molecular |
355.21g/mol |
Nombre IUPAC |
N'-(benzenesulfonyl)-3-bromobenzohydrazide |
InChI |
InChI=1S/C13H11BrN2O3S/c14-11-6-4-5-10(9-11)13(17)15-16-20(18,19)12-7-2-1-3-8-12/h1-9,16H,(H,15,17) |
Clave InChI |
WEDWBBJLDMRXGZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC(=CC=C2)Br |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















